4-溴-1,3-二甲基-1H-吡唑

描述

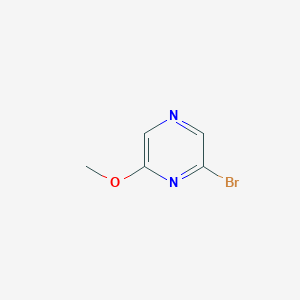

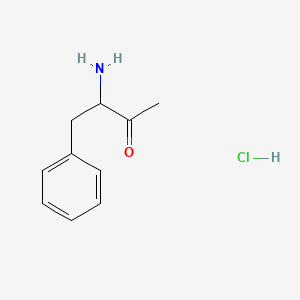

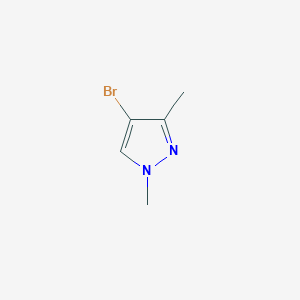

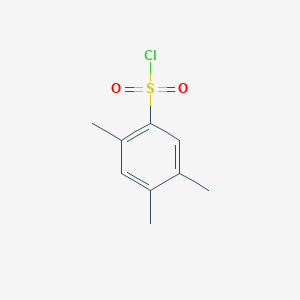

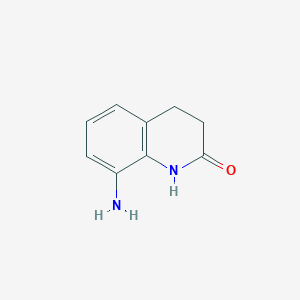

The compound 4-bromo-1,3-dimethyl-1H-pyrazole is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of a bromine atom at the 4-position and methyl groups at the 1 and 3 positions distinguishes this compound from other pyrazole derivatives. The structural and chemical properties of such derivatives have been extensively studied due to their potential applications in various fields, including medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the aminoalkylation of 3,5-dimethylpyrazole has been used to prepare compounds with aminoalkyl groups at the 4-position, which can further react to form complexes with metals such as rhodium . Additionally, the treatment of 4-bromo-1-phenyl-1H-pyrazol-3-ol with sodium hydride and methyl iodide has been reported to yield 4-bromo-3-methoxy-1-phenyl-1H-pyrazole in good yield, demonstrating the versatility of bromopyrazoles as intermediates for further functionalization .

Molecular Structure Analysis

The molecular structure of 4-bromo-1,3-dimethyl-1H-pyrazole and related compounds has been elucidated using techniques such as X-ray crystallography. For example, the crystal structure of bis(4-bromopyrazole-N2)dichlorodimethyltin(IV) revealed an octahedral coordination with intramolecular hydrogen bonds influencing the orientation of the pyrazolic ring . Similarly, the crystal structures of other pyrazole derivatives have been determined, providing insights into their hydrogen-bonding patterns and molecular conformations .

Chemical Reactions Analysis

The reactivity of 4-bromo-1,3-dimethyl-1H-pyrazole and its derivatives is an area of interest due to their potential applications. For instance, the reaction of N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles with tosylates has been shown to produce 4-bromo derivatives with notable analgesic activity . Moreover, the electrochemically induced multicomponent transformation involving 4-bromophenyl derivatives has been investigated, leading to compounds with potential biomedical applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromo-1,3-dimethyl-1H-pyrazole derivatives are influenced by their molecular structure. The presence of the bromine atom and substituents affects their basicity, hydrogen-bonding acidity, and solubility. For example, 4-bromopyrazole has been described as less basic than its non-brominated counterpart but still capable of forming stable complexes due to its hydrogen-bonding acidity . The tautomerism of brominated pyrazoles has also been studied, with DFT calculations supporting the predominance of certain tautomers . Additionally, spectroscopic data such as NMR, IR, and MS provide detailed information about the electronic environment and functional groups present in these compounds .

科学研究应用

-

Medicinal Chemistry and Drug Discovery

- Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery .

- They are used as scaffolds in the synthesis of bioactive chemicals .

- For example, a synthesized pyrazole derivative was found to cause 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .

-

Agrochemistry

-

Coordination Chemistry

-

Organometallic Chemistry

-

Material Science

-

Industrial Fields

安全和危害

4-Bromo-1,3-dimethyl-1H-pyrazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing with plenty of soap and water in case of skin contact, rinsing with water for at least 15 minutes in case of eye contact, and moving to fresh air in case of inhalation .

属性

IUPAC Name |

4-bromo-1,3-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2/c1-4-5(6)3-8(2)7-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UESOBPUTZLYSGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30504420 | |

| Record name | 4-Bromo-1,3-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30504420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-1,3-dimethyl-1H-pyrazole | |

CAS RN |

5775-82-6 | |

| Record name | 4-Bromo-1,3-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30504420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-1H-imidazo[4,5-B]pyrazine](/img/structure/B1281953.png)

![2-Bromo-6-methylpyrazino[2,3-b]pyrazine](/img/structure/B1281954.png)